molecular formula C21H24N2O5 B12480376 Methyl 5-{[(2-methoxy-3-methylphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate

Methyl 5-{[(2-methoxy-3-methylphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate

Cat. No.: B12480376
M. Wt: 384.4 g/mol
InChI Key: UGQHHBZCGZEPHT-UHFFFAOYSA-N
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Description

Methyl 5-{[(2-methoxy-3-methylphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzoate ester, a morpholine ring, and a methoxy-substituted phenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-{[(2-methoxy-3-methylphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate typically involves multiple steps, including the formation of the benzoate ester and the introduction of the morpholine ring. Common synthetic routes may involve:

    Esterification: The reaction of 5-amino-2-(morpholin-4-yl)benzoic acid with methanol in the presence of a strong acid catalyst to form the methyl ester.

    Amidation: The coupling of the ester with 2-methoxy-3-methylbenzoic acid chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-{[(2-methoxy-3-methylphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Conditions may include the use of strong acids or bases, depending on the desired substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation could yield a hydroxylated derivative, while reduction could yield an alcohol derivative.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes involving esterases and amidases.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which Methyl 5-{[(2-methoxy-3-methylphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate exerts its effects would depend on its specific application. In a biological context, it may interact with enzymes such as esterases or amidases, leading to hydrolysis of the ester or amide bond. This interaction could modulate the activity of these enzymes and affect various biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-{[(2-methoxyphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate
  • Methyl 5-{[(3-methylphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate
  • Methyl 5-{[(2-methoxy-4-methylphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate

Uniqueness

Methyl 5-{[(2-methoxy-3-methylphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate is unique due to the specific positioning of the methoxy and methyl groups on the phenyl ring, which can influence its reactivity and interactions with biological targets. This structural uniqueness can make it a valuable compound for specific applications where these interactions are critical.

Properties

Molecular Formula

C21H24N2O5

Molecular Weight

384.4 g/mol

IUPAC Name

methyl 5-[(2-methoxy-3-methylbenzoyl)amino]-2-morpholin-4-ylbenzoate

InChI

InChI=1S/C21H24N2O5/c1-14-5-4-6-16(19(14)26-2)20(24)22-15-7-8-18(17(13-15)21(25)27-3)23-9-11-28-12-10-23/h4-8,13H,9-12H2,1-3H3,(H,22,24)

InChI Key

UGQHHBZCGZEPHT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)NC2=CC(=C(C=C2)N3CCOCC3)C(=O)OC)OC

Origin of Product

United States

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